N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
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Description
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
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Scientific Research Applications
Novel Cyclic Compound Synthesis
Kyosuke Kaneda extensively researched the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This research led to the development of sequential reactions crucial for synthesizing unique polyheterocyclic compounds. The compounds, including derivatives similar to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide, hold significant potential in both organic syntheses and pharmaceutical applications, indicating their versatility and importance as functional molecules (Kaneda, 2020).
Photosensitive Protecting Groups
Research by B. Amit, U. Zehavi, and A. Patchornik explored the use of photosensitive protecting groups in synthetic chemistry, with particular attention to groups such as 2-nitrobenzyl and 2,4-dinitrobenzenesulfonamide. These groups, including structures similar to this compound, are showing promising results for future applications in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
The study by Mohammad Qutob et al. delves into the application of advanced oxidation processes (AOPs) in treating recalcitrance compounds in the environment. Although the focus is on acetaminophen, the methodologies and insights are relevant to compounds with complex structures like this compound. The review highlights the significance of these processes in degrading complex organic compounds, offering insights into potential pathways and biotoxicity of by-products (Qutob et al., 2022).
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-12-8-9-13(11-15(12)19-10-4-7-17(19)21)18-26(24,25)16-6-3-2-5-14(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMMXQDYDVVEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.